

# Spectroscopic data of 5-Amino-2-bromobenzoic acid

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## Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508

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## An In-depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-bromobenzoic Acid

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **5-Amino-2-bromobenzoic acid** (CAS No: 2840-02-0). Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated data from core analytical techniques, details common experimental protocols, and visualizes the analytical workflow.

While specific experimental spectra for **5-Amino-2-bromobenzoic acid** are not widely available in public databases, this guide extrapolates the expected spectroscopic data based on its chemical structure and by referencing the well-documented isomer, 2-Amino-5-bromobenzoic acid (CAS No: 5794-88-7). This approach provides a robust predictive framework for the characterization of the target molecule.

## Molecular Structure and Properties

- IUPAC Name: **5-Amino-2-bromobenzoic acid**[[1](#)]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub>[[1](#)]
- Molecular Weight: 216.03 g/mol [[1](#)]
- Monoisotopic Mass: 214.95819 Da[[1](#)]
- Synonyms: 2-Bromo-5-aminobenzoic acid[[1](#)]

# Spectroscopic Data Summary

The following tables summarize the key expected and comparative spectroscopic data for **5-Amino-2-bromobenzoic acid**.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch (Amine)	3500 - 3300	Two bands expected for primary amine
O-H Stretch (Carboxylic Acid)	3300 - 2500	Very broad band
C=O Stretch (Carboxylic Acid)	1710 - 1680	Strong absorption
C=C Stretch (Aromatic)	1620 - 1550	Multiple sharp bands
C-N Stretch (Aromatic Amine)	1340 - 1250	Medium to strong absorption
C-Br Stretch	700 - 500	Characteristic absorption

Note: Data for the related isomer, 2-Amino-5-bromobenzoic acid, shows characteristic IR peaks at 3497, 3383 (N-H), and 1675 (C=O) cm<sup>-1</sup>.<sup>[2][3]</sup>

Table 2: <sup>1</sup>H NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOH	>10.0	Broad Singlet	1H
Aromatic H	6.5 - 8.0	Doublet, Doublet of Doublets	3H
-NH <sub>2</sub>	~5.0	Broad Singlet	2H

Note: The exact chemical shifts and coupling constants for the three aromatic protons will depend on their positions relative to the amino, bromo, and carboxyl groups.

Table 3:  $^{13}\text{C}$  NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C=O (Carboxylic Acid)	>170
Aromatic C-NH <sub>2</sub>	140 - 150
Aromatic C-H	115 - 135
Aromatic C-Br	110 - 120
Aromatic C-COOH	125 - 135

Table 4: Mass Spectrometry (MS) Data

Ion	Expected m/z	Description
[M] <sup>+</sup>	215	Molecular ion peak corresponding to the <sup>79</sup> Br isotope.
[M+2] <sup>+</sup>	217	Isotopic peak corresponding to the <sup>81</sup> Br isotope, with approximately equal intensity to the [M] <sup>+</sup> peak.
[M-OH] <sup>+</sup>	198 / 200	Loss of the hydroxyl radical from the carboxylic acid.
[M-COOH] <sup>+</sup>	170 / 172	Loss of the carboxyl group.

Note: Electron ionization mass spectrometry of the isomer 2-Amino-5-bromobenzoic acid shows key fragments at m/z 197 and 199.[2][4]

## Experimental Protocols

The acquisition of spectroscopic data for compounds like **5-Amino-2-bromobenzoic acid** follows standardized analytical procedures.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation (Solid):** The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is finely ground with KBr powder and pressed into a thin, transparent disk.<sup>[4]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (such as diamond or germanium) for analysis.<sup>[2][4]</sup>
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ) by averaging multiple scans to improve the signal-to-noise ratio.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-field NMR spectrometer.

- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or chloroform-d (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. For <sup>1</sup>H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, longer acquisition times and proton decoupling are used to simplify the spectrum and enhance sensitivity.

## Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques.

- **Sample Introduction:** The sample can be introduced directly into the ion source via a solid probe or, if coupled with chromatography, via a GC or LC column.
- **Ionization:** For a thermally stable, non-volatile compound, Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.<sup>[2]</sup> For more sensitive analyses or less stable compounds, Electrospray Ionization (ESI) is often used, which typically yields the protonated molecular ion [M+H]<sup>+</sup>.<sup>[2]</sup>

- Detection: Ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **5-Amino-2-bromobenzoic acid**.



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Caption: Generalized workflow for spectroscopic analysis.

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